Piperazine phosphate

Description

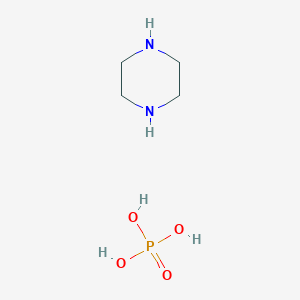

Structure

2D Structure

Properties

IUPAC Name |

phosphoric acid;piperazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGABIJVFLPSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H15N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18534-18-4, 14538-56-8 | |

| Record name | Piperazine, phosphate, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18534-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine phosphate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018534184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TIF7T48FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Piperazine Phosphate in Nematodes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperazine and its salts have long been utilized as anthelmintic agents, particularly against ascarid nematodes. Its efficacy stems from a targeted disruption of the nematode's neuromuscular system. This technical guide provides a comprehensive examination of the molecular mechanism of action of piperazine phosphate, focusing on its role as a γ-aminobutyric acid (GABA) receptor agonist. The guide details the physiological consequences for the nematode, presents quantitative data from key studies, outlines experimental protocols for investigating its action, and provides visual diagrams of the core signaling pathway and related experimental workflows.

Core Mechanism of Action: GABA Receptor Agonism

The primary anthelmintic effect of piperazine is its action as an agonist at GABA receptors on the muscle cells of susceptible nematodes, such as Ascaris lumbricoides.[1][2] In nematodes, unlike their vertebrate hosts where GABAergic signaling is primarily in the central nervous system, GABA receptors are key to mediating muscle inhibition in the peripheral neuromuscular system.[1] This physiological difference is the foundation for piperazine's selective toxicity.

Piperazine binds to and activates these GABA receptors, which are ligand-gated chloride ion (Cl-) channels.[1][3] This activation leads to the opening of the channels and a subsequent influx of Cl- ions into the muscle cell.[1] The influx of negatively charged chloride ions causes hyperpolarization of the muscle cell membrane.[3][4] This hyperpolarized state makes the muscle cell less responsive to excitatory stimuli from motor neurons. The sustained hyperpolarization results in a flaccid paralysis of the nematode.[1][5] Unable to maintain its position within the host's gastrointestinal tract, the paralyzed worm is passively expelled by normal peristaltic activity.[1][2]

Some research also suggests that piperazine may interfere with succinate production, a critical component of energy metabolism in Ascaris muscle, which could further contribute to its paralytic effect.[1]

Quantitative Data

The following tables summarize key quantitative data from electrophysiological and single-channel recording studies on the effects of piperazine on Ascaris muscle cells.

Table 1: Electrophysiological Effects of Piperazine on Ascaris suum Muscle Cells

| Parameter | Value | Conditions | Reference |

| Resting Membrane Potential (Control) | ~ -30 mV | - | [4][6] |

| Resting Membrane Potential (with Piperazine) | > -40 mV | 10⁻³ w/v piperazine | [4][6] |

| Reversal Potential (GABA & Piperazine) | ~ -65 mV | Voltage clamp, iontophoretic application | [7] |

| Piperazine Concentration for Effect | > 10⁻⁴ M | Bath application | [7] |

| GABA Concentration for Channel Opening | > 1 µM | Cell-attached/outside-out patches | [8] |

| Piperazine Concentration for Channel Opening | > 200 µM | Cell-attached/outside-out patches | [8] |

Table 2: Single-Channel Current Properties Activated by GABA and Piperazine in Ascaris suum Muscle

| Agonist | Effective Mean Channel Open Time | Conditions | Reference |

| GABA | ~ 32 ms | 3-4 µM GABA, -75 mV, 22°C, cell-attached | [8] |

| Piperazine | ~ 14 ms | 500 µM Piperazine, -75 mV, 22°C, cell-attached | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to elucidate the mechanism of action of piperazine.

Electrophysiological Recordings from Ascaris suum Somatic Muscle

This protocol is adapted from studies investigating the effects of piperazine on the membrane potential and conductance of nematode muscle cells.[4][6][7]

-

Preparation of Ascaris suum Muscle:

-

Obtain adult Ascaris suum from a suitable host.

-

Dissect the worm to expose the somatic muscle bags.

-

Maintain the muscle preparation in a suitable Ringer solution (e.g., high-Cl⁻).

-

-

Electrophysiological Recording:

-

Use sharp microelectrodes filled with a suitable electrolyte (e.g., 3 M KCl) to impale individual muscle cells.

-

Measure the resting membrane potential using a high-impedance amplifier.

-

To measure input conductance, inject current pulses and record the resulting voltage changes.

-

For voltage-clamp experiments, use a two-electrode voltage-clamp amplifier to hold the membrane potential at a set level and record the currents.

-

-

Drug Application:

-

Bath Application: Introduce piperazine into the bathing Ringer solution at known concentrations (e.g., starting from 10⁻⁴ M).[7]

-

Iontophoretic Application: Use a micropipette filled with a concentrated solution of piperazine or GABA and apply a brief current pulse to eject the drug onto a specific region of the muscle cell, such as the neuromuscular junction.[7]

-

-

Data Analysis:

-

Analyze changes in resting membrane potential, input conductance, and membrane currents before, during, and after drug application.

-

Determine the reversal potential by measuring the potential at which the drug-induced current reverses direction.

-

Single-Channel Patch-Clamp Recordings

This protocol is based on studies that have examined the properties of single GABA- and piperazine-activated channels.[8]

-

Cell Preparation:

-

Prepare clean membranes from the bag region of Ascaris suum somatic muscle, often using collagenase to aid in tissue dissociation.

-

-

Patch-Clamp Recording:

-

Use fire-polished glass micropipettes with a suitable resistance.

-

Form a high-resistance seal (gigaohm seal) between the pipette tip and the muscle cell membrane.

-

Record in either cell-attached or outside-out configuration.

-

-

Agonist Application:

-

Include the agonist (GABA or piperazine) in the pipette solution for cell-attached recordings or apply it to the extracellular surface of the patch in outside-out recordings.

-

-

Data Acquisition and Analysis:

-

Record the single-channel currents using a patch-clamp amplifier.

-

Analyze the amplitude and duration of channel openings and closings.

-

Generate open- and closed-time histograms to determine the kinetic properties of the channels.

-

Calculate the effective mean channel open time.

-

Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action of piperazine.

References

- 1. benchchem.com [benchchem.com]

- 2. What is Piperazine used for? [synapse.patsnap.com]

- 3. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 4. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. Mechanism of the paralysing action of piperazine on ascaris muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gamma-Aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of Piperazine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of piperazine phosphate, a compound of interest in pharmaceutical development. This document details the synthetic pathway, experimental protocols for various analytical techniques, and presents key characterization data in a structured format.

Synthesis of this compound

This compound is typically synthesized through a straightforward acid-base reaction between piperazine and phosphoric acid. The reaction proceeds with good yield and results in the formation of a stable salt.

Synthetic Protocol

The production of this compound involves the controlled reaction of anhydrous piperazine with phosphoric acid in an appropriate solvent.[1]

Materials:

-

Anhydrous Piperazine

-

Phosphoric Acid (H₃PO₄)

-

Ethanol or Dichloromethane (solvent)

Procedure:

-

Dissolve anhydrous piperazine in ethanol or dichloromethane in a reaction vessel.

-

In a separate vessel, dissolve phosphoric acid in the same solvent.

-

Heat the phosphoric acid solution to approximately 45–60°C.[1]

-

Slowly add the piperazine solution dropwise to the heated phosphoric acid solution under continuous stirring to control the exothermic reaction and ensure homogenous mixing.[1]

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Cool the reaction mixture to ambient temperature or below to induce crystallization of the this compound salt.[1]

-

Collect the precipitated solid by filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or impurities.

-

Dry the final product under vacuum to obtain pure this compound.

While a specific yield for this direct synthesis is not widely reported in the literature, similar syntheses of piperazine derivatives can achieve high yields, often exceeding 80-95%.[2][3] The purity of the resulting this compound is expected to be high, with official monographs specifying a purity of not less than 98.5% on an anhydrous basis.[4]

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity, purity, and structural properties. The following section details the experimental protocols for key analytical techniques.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀N₂·H₃PO₄ | [4] |

| Molecular Weight | 184.13 g/mol (anhydrous) | [4] |

| Appearance | White crystalline powder | [4] |

| Melting Point | ~222°C (with decomposition) | [4] |

| pH (1 in 100 solution) | 6.0 - 6.5 | [4] |

| Water Content | 8.0% - 9.5% | [4] |

| Purity (anhydrous basis) | ≥ 98.5% | [4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | [4] |

| Formic Acid | Soluble | [4] |

| Acetic Acid (100) | Very slightly soluble | [4] |

| Methanol | Practically insoluble | [4] |

| Ethanol (95) | Practically insoluble | [4] |

| Diethyl Ether | Practically insoluble | [4] |

Experimental Protocols

FTIR spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation.

Protocol:

-

Prepare a potassium bromide (KBr) disk by mixing a small amount of finely ground this compound with dry KBr powder.[4]

-

Press the mixture into a thin, transparent pellet.[5]

-

Record the infrared absorption spectrum over the range of 4000-400 cm⁻¹.[6]

-

Compare the obtained spectrum with a reference spectrum of this compound for identification.[4]

Expected Characteristic Peaks:

-

N-H stretching: Vibrations in the region of 3500-3250 cm⁻¹ are characteristic of the secondary amine groups in the piperazine ring.[6]

-

C-H stretching: Absorptions corresponding to the C-H bonds of the piperazine ring are expected around 3000-2800 cm⁻¹.

-

P-O stretching: Strong absorptions from the phosphate group are anticipated in the 1100-900 cm⁻¹ region.

-

N-H bending: Bending vibrations of the N-H groups typically appear in the 1650-1550 cm⁻¹ range.

NMR spectroscopy provides detailed information about the chemical structure and environment of the hydrogen (¹H NMR) and phosphorus (³¹P NMR) nuclei in the molecule.

¹H NMR Protocol:

-

Dissolve a small amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).[7]

-

Transfer the solution to an NMR tube.

-

Record the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).[8]

-

Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.[9]

Expected ¹H NMR Chemical Shifts:

-

The protons on the carbon atoms of the piperazine ring are expected to show signals in the aliphatic region, typically between 2.5 and 3.5 ppm.[7] The symmetry of the piperazine ring may result in a single, broad singlet or more complex splitting patterns depending on the solvent and protonation state.

³¹P NMR Protocol:

-

Prepare the sample as described for ¹H NMR.

-

Acquire the ³¹P NMR spectrum, typically with ¹H decoupling to simplify the spectrum.[10]

-

Use an external standard, such as 85% phosphoric acid, for chemical shift referencing.[11]

Expected ³¹P NMR Chemical Shift:

-

A single resonance is expected for the phosphate group, with its chemical shift being indicative of the salt's formation and its chemical environment.

PXRD is a powerful technique for analyzing the crystalline structure of this compound.

Protocol:

-

Finely grind the this compound sample to a homogenous powder.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern using a powder X-ray diffractometer with a conventional radiation source (e.g., Cu Kα).[12]

-

Scan over a relevant 2θ range (e.g., 5° to 50°) with a defined step size and scan speed.

-

Analyze the resulting diffractogram for characteristic peaks, which can be compared to reference patterns for phase identification and purity assessment.[13]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of this compound.

Protocol:

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into an aluminum or ceramic pan.[14]

-

Place the sample pan and an empty reference pan into the TGA/DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a final temperature sufficient to observe decomposition (e.g., 300-400°C).[14]

-

Record the mass loss as a function of temperature (TGA) and the differential heat flow between the sample and reference (DSC).[14]

Expected Thermal Events:

-

DSC: An endothermic peak corresponding to the melting and decomposition of the compound is expected around 222°C.[4]

-

TGA: A significant mass loss will be observed corresponding to the decomposition of the molecule.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Liquid phase combinatorial synthesis of benzylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 11. barron.rice.edu [barron.rice.edu]

- 12. Synthesis and crystal structure from X-ray powder diffraction data of two zirconium diphosphonates containing piperazine groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Piperazine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of piperazine phosphate, an anthelmintic agent. The information is intended to support research, development, and quality control activities. Data is presented in structured tables, and key analytical methodologies are detailed.

Core Physical and Chemical Properties

This compound is the phosphate salt of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. It is typically available as a monohydrate.

Physical Properties

This compound is a white crystalline powder with a slightly acidic taste.[1] Key physical parameters are summarized in Table 1.

| Property | Value | References |

| Appearance | White crystals or crystalline powder | [1] |

| Odor | Odorless | [1] |

| Taste | Slightly acid taste | [1] |

| Melting Point | Approx. 222 °C (with decomposition) | [1] |

| Solubility | Sparingly soluble in water; Practically insoluble in ethanol and diethyl ether; Soluble in formic acid; Very slightly soluble in acetic acid; Dissolves in dilute hydrochloric acid. | [1] |

| pH | 6.0 - 6.5 (1 g in 100 mL of water) | [1] |

Chemical Properties

The chemical properties of this compound are defined by its molecular structure, containing both the basic piperazine ring and the phosphate group.

| Property | Value | References |

| Molecular Formula | C₄H₁₀N₂·H₃PO₄·H₂O (Monohydrate) | [1] |

| C₄H₁₀N₂·H₃PO₄ (Anhydrous) | [1] | |

| Molecular Weight | 202.15 g/mol (Monohydrate) | [1] |

| 184.13 g/mol (Anhydrous) | [1] | |

| pKa (of Piperazine) | pKa1 = 5.35; pKa2 = 9.73 (at 25 °C) | |

| Water Content | 8.0% - 9.5% (for Monohydrate) | [1] |

| Stability & Storage | Store in well-closed, tight containers at room temperature.[1][2] Simple salts of piperazine are more stable than the piperazine base.[3] | [1][2][3] |

Experimental Protocols

The following sections detail the methodologies for key analytical procedures as described in official monographs.

Identification by Infrared Spectrophotometry

This protocol is used to confirm the identity of this compound by comparing its infrared spectrum to that of a reference standard.

-

Sample Preparation: Prepare a dispersion of the sample in potassium bromide (KBr). Mix a small amount of the this compound sample with dry KBr powder and grind to a fine powder.

-

Disk Formation: Press the mixture in a die under high pressure to form a thin, transparent pellet (the KBr disk).

-

Spectral Acquisition: Place the KBr disk in the sample holder of an Infrared Spectrophotometer.

-

Analysis: Record the infrared absorption spectrum.

-

Comparison: Compare the obtained spectrum with a reference spectrum of this compound. The spectra should exhibit similar intensities of absorption at the same wavenumbers.[1]

Assay by Potentiometric Titration

This method determines the purity of this compound.

-

Sample Preparation: Accurately weigh approximately 0.15 g of this compound.

-

Dissolution: Dissolve the sample in 10 mL of formic acid, followed by the addition of 60 mL of glacial acetic acid (100).[1]

-

Titration Setup: Immerse a suitable electrode system (e.g., a glass electrode and a reference electrode) into the solution, connected to a potentiometer or pH meter.

-

Titration: Titrate the solution with 0.1 mol/L perchloric acid VS (volumetric solution). Record the potential (mV) or pH readings after each addition of the titrant.

-

Endpoint Determination: The endpoint of the titration is identified by the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant added).

-

Calculation: Perform a blank determination to make any necessary corrections. Calculate the percentage of this compound in the sample. Each mL of 0.1 mol/L perchloric acid VS is equivalent to 10.107 mg of C₄H₁₀N₂·H₃PO₄·H₂O.[1]

pH Determination

This protocol measures the pH of an aqueous solution of this compound.

-

Solution Preparation: Dissolve 1.0 g of this compound in 100 mL of purified water.[1]

-

Calibration: Calibrate a pH meter using standard buffer solutions.

-

Measurement: Immerse the calibrated pH electrode into the prepared sample solution.

-

Reading: Allow the reading to stabilize and record the pH value. The pH should be between 6.0 and 6.5.[1]

Mechanism of Action

Piperazine exerts its anthelmintic effect by targeting the neuromuscular system of susceptible nematodes.[4][5] It acts as a selective agonist of γ-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in the worm's muscle cells.[4][5] This interaction is distinct from the host's physiology, where GABAergic signaling is primarily in the central nervous system, providing a basis for its selective toxicity.[4]

The binding of piperazine to nematode GABA receptors opens chloride ion (Cl⁻) channels, leading to an influx of chloride ions into the muscle cell.[4] This influx causes hyperpolarization of the cell membrane, making it less responsive to excitatory nerve signals.[4][6] The resulting sustained state of hyperpolarization leads to a flaccid paralysis of the helminth.[4] Unable to maintain its position in the host's gastrointestinal tract, the paralyzed worm is expelled by normal peristaltic action.[4][5]

Caption: Signaling pathway of piperazine's anthelmintic action at the nematode neuromuscular junction.

Experimental Workflow for Purity Analysis

The logical flow for determining the purity and identity of a this compound sample involves a series of sequential tests, starting with basic physical characterization and culminating in a quantitative assay.

Caption: Logical workflow for the analysis of a this compound sample.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. This compound [drugfuture.com]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 6. Aspects of the pharmacology of a new anthelmintic: pyrantel - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Profile of Piperazine Phosphate: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of piperazine phosphate in aqueous and organic media. Designed for researchers, scientists, and professionals in drug development, this document consolidates available solubility data, details experimental methodologies for its determination, and provides a visual workflow for standardized solubility assessment.

Introduction to this compound

This compound, the phosphate salt of the heterocyclic amine piperazine, is an anthelmintic agent used in veterinary and human medicine to treat parasitic infections. Its efficacy and formulation development are intrinsically linked to its solubility characteristics, which govern its dissolution rate, bioavailability, and interaction with physiological and manufacturing environments. Understanding its solubility is therefore a critical parameter in its pharmaceutical application.

Quantitative and Qualitative Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents remains limited in publicly available literature. However, existing monographs and scientific publications provide valuable qualitative and semi-quantitative information.

Aqueous Solubility:

This compound is described as "sparingly soluble in water".[1] A practical indication of its solubility is provided by the instruction to dissolve 1.0 g of this compound in 100 mL of water to measure the pH of the resulting solution, which falls between 6.0 and 6.5.[1] This suggests a solubility of at least 1 g/100 mL in water. Another source characterizes its solubility in water as "Slightly".

Organic Solvent Solubility:

The solubility of this compound in organic solvents is generally low. It is reported as "practically insoluble in methanol, in ethanol (95) and in diethyl ether".[1] One source indicates that it is "Sparingly" soluble in dimethyl sulfoxide (DMSO).[] It is, however, soluble in formic acid.[1]

For context, the parent compound, piperazine, is significantly more soluble in various solvents. This difference is primarily due to the ionic nature of the phosphate salt, which favors dissolution in polar solvents like water and hinders it in less polar organic solvents.

Table 1: Solubility of this compound

| Solvent | Chemical Formula | Type | Quantitative Solubility ( g/100 mL) | Qualitative Description |

| Water | H₂O | Polar Protic | ≥ 1.0 | Sparingly soluble[1], Slightly soluble |

| Methanol | CH₃OH | Polar Protic | Data not available | Practically insoluble[1] |

| Ethanol (95%) | C₂H₅OH | Polar Protic | Data not available | Practically insoluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Data not available | Practically insoluble[1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data not available | Sparingly soluble[] |

| Formic Acid | HCOOH | Polar Protic | Data not available | Soluble[1] |

Table 2: Solubility of Piperazine (for reference)

| Solvent | Chemical Formula | Type | Quantitative Solubility |

| Water | H₂O | Polar Protic | 15 g/100 mL at 20°C[3] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Methanol | CH₃OH | Polar Protic | Readily soluble[3] |

| Chloroform | CHCl₃ | Polar Aprotic | Very soluble[3] |

| Glycerol | C₃H₈O₃ | Polar Protic | Freely soluble[3] |

| Ethylene Glycol | C₂H₆O₂ | Polar Protic | Soluble[4] |

| Benzene | C₆H₆ | Non-polar | Slightly soluble[3] |

| Heptane | C₇H₁₆ | Non-polar | Slightly soluble[3] |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Insoluble[3] |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol is a standard procedure that can be adapted for this compound.

3.1. Materials

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate buffer pH 7.4, organic solvents)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Analytical balance

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a sealed glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

-

-

Equilibration:

-

Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

To further separate the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles. This step should be performed quickly to avoid any temperature-induced precipitation.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC method. A pre-column derivatization step may be necessary for sensitive UV detection.[5][6]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the unknown sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Report the solubility in appropriate units (e.g., g/100 mL, mg/L, or mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

The solubility of this compound is a key parameter influencing its pharmaceutical utility. While detailed quantitative data in organic solvents is not widely available, its "sparingly soluble" nature in water and "practically insoluble" character in common alcohols are well-documented. For precise solubility determination, the shake-flask method, coupled with a robust analytical technique such as HPLC, provides a reliable and reproducible approach. This guide serves as a foundational resource for researchers working with this compound, enabling informed decisions in formulation, analytical method development, and drug delivery studies.

References

Piperazine Phosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of piperazine phosphate, a widely used anthelmintic agent. It covers its core molecular structure, chemical formula, and physicochemical properties, alongside detailed experimental protocols for its synthesis and analysis. The guide also elucidates its mechanism of action through a signaling pathway diagram.

Molecular Structure and Formula

This compound is the salt formed from the reaction of piperazine, a cyclic diamine, with phosphoric acid. Its chemical structure consists of a six-membered ring containing two nitrogen atoms at opposite positions, ionically bonded to a phosphate group.

The chemical formula for anhydrous this compound is C₄H₁₀N₂·H₃PO₄ .[1][2] It is also commonly found in its monohydrate form, with the chemical formula C₄H₁₀N₂·H₃PO₄·H₂O .[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight (Anhydrous) | 184.13 g/mol | [1][4] |

| Molecular Weight (Monohydrate) | 202.15 g/mol | [3][5] |

| Appearance | White crystals or crystalline powder | [3] |

| Melting Point | Approximately 222°C (with decomposition) | [3] |

| Solubility | Sparingly soluble in water; Practically insoluble in methanol, ethanol (95%), and diethyl ether; Soluble in formic acid and dilute hydrochloric acid. | [3] |

| pH (1% aqueous solution) | 6.0 - 6.5 | [3] |

| pKb of Piperazine (at 25°C) | pKb1 = 5.35, pKb2 = 9.73 | [6] |

| Water Content (Monohydrate) | 8.0% - 9.5% | [3][7] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a straightforward acid-base reaction between piperazine and phosphoric acid.

Synthesis of this compound

Objective: To synthesize this compound by reacting anhydrous piperazine with phosphoric acid.

Materials:

-

Anhydrous piperazine

-

Phosphoric acid

-

Ethanol or Dichloromethane (solvent)

-

Reaction vessel with stirring and heating capabilities

-

Cooling bath

-

Filtration apparatus

Protocol:

-

Dissolve anhydrous piperazine in an organic solvent such as ethanol or dichloromethane in a reaction vessel.

-

In a separate vessel, dissolve phosphoric acid in the same solvent.

-

Heat the phosphoric acid solution to approximately 45-60°C.[8]

-

Under continuous stirring, add the piperazine solution dropwise to the heated phosphoric acid solution.[8] This controlled addition allows for a gradual and complete salt formation.

-

After the addition is complete, continue stirring the mixture for a defined period to ensure the reaction goes to completion.

-

Cool the reaction mixture to promote the crystallization of this compound.[8]

-

Collect the precipitated this compound crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the purified this compound crystals under vacuum.

Analytical Methodologies

Several analytical techniques can be employed to identify and quantify this compound.

Thin-Layer Chromatography (TLC) for Purity Assessment

Objective: To assess the purity of a this compound sample and identify potential impurities like ethylenediamine and triethylenediamine.

Materials:

-

This compound sample

-

USP this compound Reference Standard (RS)

-

Ethylenediamine standard

-

Triethylenediamine standard

-

TLC plates (silica gel coated)

-

Developing chamber

-

Solvent system: Acetone and 13.5 N ammonium hydroxide (80:20, freshly prepared)

-

Spray reagents: 0.3% ninhydrin in butanol/glacial acetic acid (100:3) and 0.15% ninhydrin in dehydrated alcohol

-

Oven

Protocol:

-

Preparation of Solutions:

-

Test Solution 1: Dissolve 100 mg of the this compound sample in 1 mL of a solvent mixture of 13.5 N ammonium hydroxide and dehydrated alcohol (3:2).[7]

-

Test Solution 2: Mix 1 mL of Test Solution 1 with 9 mL of the solvent mixture.[7]

-

Standard Solution 1: Prepare a 10 mg/mL solution of USP this compound RS in the solvent mixture.[7]

-

Standard Solution 2: Prepare a 0.25 mg/mL solution of ethylenediamine in the solvent mixture.[7]

-

Standard Solution 3: Prepare a 0.25 mg/mL solution of triethylenediamine in the solvent mixture.[7]

-

-

Chromatography:

-

Apply 5 µL portions of each solution to a TLC plate.

-

Develop the chromatogram in a chamber with the acetone/ammonium hydroxide solvent system until the solvent front has moved about three-fourths of the plate length.[7]

-

Remove the plate, mark the solvent front, and dry at 105°C.

-

-

Visualization:

-

Spray the plate with the 0.3% ninhydrin solution, followed by the 0.15% ninhydrin solution.

-

Dry the plate at 105°C for 10 minutes.

-

Examine the plate for the presence of secondary spots in the test sample chromatogram and compare their intensity to the principal spots in the standard chromatograms.[7]

-

Mechanism of Action

Piperazine exerts its anthelmintic effect by acting as a gamma-aminobutyric acid (GABA) receptor agonist on the neuromuscular junctions of susceptible parasites.[9][10] This interaction leads to a cascade of events resulting in the paralysis and subsequent expulsion of the worm from the host's gastrointestinal tract.

The binding of piperazine to GABA receptors on the muscle membrane of the parasite causes hyperpolarization of the nerve endings.[9][10] This is achieved by increasing the influx of chloride ions into the muscle cells, which in turn leads to flaccid paralysis of the worm.[10] The paralyzed parasite is then unable to maintain its position in the intestinal lumen and is expelled from the host's body through normal peristaltic activity.[9][10]

References

- 1. Piperazine, phosphate (1:?) | C4H13N2O4P | CID 64733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Piperazine, phosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Piperazine, phosphate, hydrate (1:1:1) | C4H15N2O5P | CID 443965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical properties of this compound [adanipharma.com]

- 7. This compound [drugfuture.com]

- 8. This compound [sitem.herts.ac.uk]

- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Piperazine? [synapse.patsnap.com]

The Anthelmintic Spectrum of Piperazine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine and its salts, including piperazine phosphate, have long been utilized as anthelmintic agents in both human and veterinary medicine. This technical guide provides a comprehensive overview of the anthelmintic spectrum of activity for this compound, with a focus on its efficacy against key nematode parasites. Detailed experimental protocols for assessing anthelmintic activity are provided, alongside a summary of quantitative efficacy data. Furthermore, the guide elucidates the primary mechanism of action of piperazine, involving the modulation of γ-aminobutyric acid (GABA)ergic neurotransmission in susceptible helminths, and provides a visual representation of this signaling pathway.

Introduction

Piperazine, a heterocyclic amine, was first introduced as an anthelmintic in the 1950s.[1] It is effective against infections caused by intestinal roundworms.[1] The phosphate salt of piperazine is one of the commonly used formulations. The primary mode of action for piperazine is the paralysis of susceptible nematodes, which facilitates their expulsion from the host's gastrointestinal tract.[1][2] This guide aims to provide a detailed technical resource on the spectrum of activity, efficacy, and underlying mechanisms of this compound for professionals in the field of anthelmintic research and development.

Anthelmintic Spectrum of Activity

The anthelmintic activity of this compound is primarily directed against specific intestinal nematodes. Its spectrum is considered narrow, with high efficacy against ascarids.

Key Susceptible Parasites:

-

Ascaris lumbricoides (Human Roundworm): Piperazine is a well-established treatment for ascariasis in humans.[1]

-

Enterobius vermicularis (Human Pinworm): It is also effective against enterobiasis.[3]

-

Ascaris suum (Pig Roundworm): Piperazine is widely used in veterinary medicine to treat ascarid infections in swine.[4][5]

-

Oesophagostomum spp. (Nodular Worms in Pigs): It demonstrates efficacy against nodular worms in pigs.[4][6][7]

-

Ascaridia galli (Poultry Roundworm): Piperazine is used for the treatment of roundworm infections in poultry.[8][9][10]

-

Toxocara canis and Toxocara cati (Dog and Cat Roundworms): Piperazine is used to treat ascarid infestations in dogs and cats.[11]

Limited or No Activity Against:

-

Larval stages: Piperazine shows little to no useful effect against the larval stages of Toxocara canis and Toxascaris leonina.[12][13]

-

Immature worms: There is zero efficacy recorded against immature Oesophagostomum spp. in pigs.[6]

-

Other nematode species: The efficacy against other gastrointestinal nematodes is generally considered to be low.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of piperazine salts against various helminth species in different hosts.

Table 1: Efficacy of Piperazine Against Helminths in Swine

| Parasite Species | Host | Piperazine Salt | Dosage | Efficacy Metric | Efficacy (%) | Reference(s) |

| Ascaris suum | Pig | Dihydrochloride | 200 mg/kg | Worm Count Reduction | 99-100 | [4] |

| Ascaris suum | Pig | Not Specified | Not Specified | Therapeutic Efficacy | 100 | [5] |

| Oesophagostomum dentatum | Pig | Dihydrochloride | 200 mg/kg | Worm Count Reduction | 99-100 | [4] |

| Oesophagostomum quadrispinulatum | Pig | Dihydrochloride | 200 mg/kg | Worm Count Reduction | 99-100 | [4] |

| Oesophagostomum spp. (low-fibre diet) | Pig | Dihydrochloride | 200 mg/kg | Worm Count Reduction | 89.8 | [6] |

| Oesophagostomum spp. (high-fibre diet) | Pig | Dihydrochloride | 200 mg/kg | Worm Count Reduction | 99.4 | [6] |

| Oesophagostomum spp. (high-fibre diet) | Pig | Dihydrochloride | 100 mg/kg | Worm Count Reduction | 90.9 | [6] |

Table 2: Efficacy of Piperazine Against Helminths in Poultry

| Parasite Species | Host | Piperazine Salt | Dosage | Efficacy Metric | Efficacy (%) | Reference(s) |

| Ascaridia galli (mature) | Chicken | Dihydrochloride | 200 mg/kg | Worm Count Reduction | 100 | [8][9] |

| Ascaridia galli (immature) | Chicken | Dihydrochloride | 200 mg/kg | Worm Count Reduction | 100 | [8][9] |

| Ascaridia galli (mature) | Chicken | Dihydrochloride | 100 mg/kg | Worm Count Reduction | 94 | [8][9] |

| Ascaridia galli (immature) | Chicken | Dihydrochloride | 100 mg/kg | Worm Count Reduction | 60 | [8][9] |

| Ascaridia galli (mature) | Chicken | Dihydrochloride | 64 mg/kg | Worm Count Reduction | 83 | [8][9] |

| Ascaridia galli (immature) | Chicken | Dihydrochloride | 64 mg/kg | Worm Count Reduction | 86 | [8][9] |

| Ascaridia galli | Chicken | Not Specified | 100 mg/bird | Overall Efficacy | 57.5 | [10] |

Table 3: Efficacy of Piperazine Against Helminths in Companion Animals

| Parasite Species | Host | Piperazine Salt | Dosage | Efficacy Metric | Efficacy (%) | Reference(s) |

| Toxocara canis (larval) | Dog | Not Specified | 100 mg/kg | Not Specified | Little to no useful effect | [12][13] |

| Toxascaris leonina (larval) | Dog | Not Specified | 100 mg/kg | Not Specified | Little to no useful effect | [12][13] |

| Toxascaris leonina (immature adult) | Dog | Not Specified | 100 mg/kg | Not Specified | Variable | [12][13] |

| Ascarids | Dog, Cat | Not Specified | 50-110 mg/kg | Not Specified | Effective | [11] |

Experimental Protocols

Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test is a standardized method to assess the in vivo efficacy of an anthelmintic.[14][15][16][17][18]

Objective: To determine the percentage reduction in nematode egg shedding in feces following treatment with this compound.

Materials:

-

Fresh fecal samples from the host animal.

-

Saturated salt solution (e.g., sodium chloride, specific gravity 1.20).

-

McMaster counting slides or other quantitative fecal flotation apparatus.

-

Beakers, graduated cylinders, strainers, and stirring rods.

-

Microscope.

Procedure:

-

Pre-treatment Sampling (Day 0): Collect individual fresh fecal samples from a representative group of animals before administering this compound.[14]

-

Treatment Administration: Administer this compound at the desired dosage.

-

Post-treatment Sampling (Day 10-14): Collect individual fresh fecal samples from the same group of animals 10 to 14 days after treatment.[14][15]

-

Fecal Egg Count (FEC): a. Weigh a known amount of feces (e.g., 2-4 grams). b. Mix the feces thoroughly with a measured volume of flotation solution. c. Strain the mixture to remove large debris. d. Load the suspension into the chambers of a McMaster slide. e. Allow the slide to sit for 5 minutes for the eggs to float to the surface. f. Count the number of nematode eggs within the grid of both chambers of the slide using a microscope at 100x magnification.

-

Calculation of Eggs Per Gram (EPG): Calculate the EPG for each sample using the formula specific to the counting method used. For a standard McMaster slide with two chambers and a dilution factor, the formula is typically: EPG = (Count in Chamber 1 + Count in Chamber 2) x Dilution Factor

-

Calculation of FECR %: Calculate the percentage reduction in fecal egg count for the group using the following formula: FECR % = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Interpretation: An FECR of 95% or greater is generally considered effective. A reduction of less than 90-95% may indicate anthelmintic resistance.[15]

In Vitro Nematode Paralysis Assay

This assay directly measures the paralytic effect of this compound on nematodes.[19][20][21][22]

Objective: To determine the concentration of this compound that causes paralysis in a population of nematodes over a specific time course.

Materials:

-

Live nematodes (e.g., larval stages or adult worms).

-

This compound stock solution.

-

Culture medium or buffer suitable for maintaining the nematodes (e.g., phosphate-buffered saline).

-

Multi-well plates (e.g., 24- or 96-well).

-

Pipettes.

-

Incubator.

-

Microscope or automated tracking system.

Procedure:

-

Nematode Preparation: Collect and wash live nematodes to remove any debris.

-

Drug Dilution: Prepare a serial dilution of this compound in the culture medium to achieve a range of test concentrations.

-

Assay Setup: a. Aliquot a standard volume of culture medium containing a known number of nematodes into each well of the multi-well plate. b. Add the this compound dilutions to the respective wells. Include a negative control (medium only) and a positive control (a known paralytic agent, if available).

-

Incubation: Incubate the plate at a temperature suitable for the nematode species being tested.

-

Observation and Scoring: a. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), observe the motility of the nematodes in each well under a microscope. b. Score the nematodes as either motile or paralyzed. Paralysis is typically defined as the absence of movement, even upon gentle prodding with a fine instrument.

-

Data Analysis: a. For each concentration and time point, calculate the percentage of paralyzed nematodes. b. Plot the percentage of paralysis against the drug concentration to determine the EC50 (the concentration that causes paralysis in 50% of the nematodes).

Mechanism of Action: GABA Receptor Agonism

The primary mechanism of action of piperazine is through its activity as a γ-aminobutyric acid (GABA) receptor agonist in nematodes.[1][2][3][23][24]

In nematodes, GABA is a major inhibitory neurotransmitter at the neuromuscular junction.[2] Piperazine mimics the action of GABA, binding to and activating GABA-gated chloride channels on the muscle cell membrane.[2][23] This leads to an influx of chloride ions (Cl-), causing hyperpolarization of the muscle cell membrane.[23] The hyperpolarized state makes the muscle cell less responsive to excitatory stimuli, resulting in a flaccid paralysis of the worm.[23] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.[1]

Studies on the model nematode Caenorhabditis elegans have identified the UNC-49 receptor, a GABAA receptor subtype, as a key target for anthelmintics. The UNC-49 gene encodes for subunits that form this receptor at the neuromuscular junction.[25][26] It is likely that piperazine exerts its effects by interacting with homologous GABA receptors in parasitic nematodes.

Visualizations

Signaling Pathway of Piperazine Action

Caption: Piperazine's mechanism of action at the nematode neuromuscular junction.

Experimental Workflow for Fecal Egg Count Reduction Test (FECRT)

References

- 1. What is Piperazine used for? [synapse.patsnap.com]

- 2. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 3. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 4. Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. The influence of high- and low-fibre diets on the activity of piperazine against Oesophagostomum spp. in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oesophagostomum spp in Pigs - Digestive System - MSD Veterinary Manual [msdvetmanual.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Efficacy of piperazine dihydrochloride against ascaridia galli in the domestic fowl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Piperazine (Pipa-Tabs®) for Dogs and Cats [petplace.com]

- 12. Efficacy of fenbendazole and piperazine against developing stages of toxocara and toxascaris in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of fenbendazole and piperazine against developing stages of toxocara and toxascaris in dogs | Semantic Scholar [semanticscholar.org]

- 14. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 15. The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique [ksvdl.org]

- 16. combar-ca.eu [combar-ca.eu]

- 17. benchchem.com [benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. In vitro compound toxicity protocol for nematodes [protocols.io]

- 22. escholarship.org [escholarship.org]

- 23. benchchem.com [benchchem.com]

- 24. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 25. The composition of the GABA receptor at the Caenorhabditis elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The composition of the GABA receptor at the Caenorhabditis elegans neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of Piperazine: A Technical Chronicle of an Anthelmintic Pioneer

An In-depth Technical Guide on the Historical Development of Piperazine as an Anthelmintic for Researchers, Scientists, and Drug Development Professionals.

Introduction

The mid-20th century marked a significant turning point in the battle against parasitic helminth infections with the introduction of piperazine, a simple heterocyclic amine, into the therapeutic arsenal.[1] Prior to its celebrated arrival as a safe and effective anthelmintic, piperazine was initially explored for its ability to dissolve uric acid.[2] However, its profound impact on paralyzing and facilitating the expulsion of intestinal worms, particularly Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm), solidified its place in both human and veterinary medicine.[1][2] This technical guide provides a comprehensive historical account of piperazine's development as an anthelmintic, detailing its mechanism of action, key experimental findings, and the evolution of its application.

The Dawn of a New Anthelmintic: Discovery and Early Use

Piperazine's journey as an anthelmintic began in the early 1950s, with reports of its efficacy emerging around 1953.[1] This discovery was a significant leap forward from the often more toxic and less effective treatments available at the time. Early clinical trials quickly established its value, demonstrating high cure rates and good tolerance in patients.

One of the seminal early studies was conducted by White and Standen in 1953, which investigated the use of piperazine for the treatment of threadworm (Enterobius vermicularis) infections in children. This was followed by crucial in vitro studies, such as the one by Standen in 1955, which elucidated the direct paralytic effect of piperazine on Ascaris lumbricoides. These foundational studies paved the way for its widespread adoption.

Mechanism of Action: A Paralytic Grip on Parasites

The primary anthelmintic action of piperazine is its ability to induce a flaccid paralysis in susceptible helminths.[1][2] This is achieved through its role as a potent agonist at the γ-aminobutyric acid (GABA) receptors located on the muscle cells of nematodes.[1][3] In these invertebrates, GABAergic signaling is a key component of the peripheral neuromuscular system, responsible for inhibiting muscle contraction. This physiological distinction from vertebrates, where GABAergic signaling is primarily confined to the central nervous system, forms the basis of piperazine's selective toxicity.[1]

Upon binding to these GABA receptors, piperazine potentiates the opening of chloride ion (Cl-) channels.[3] The subsequent influx of chloride ions leads to hyperpolarization of the muscle cell membrane, rendering it less responsive to excitatory stimuli.[3] This sustained state of hyperpolarization results in a loss of muscle tone and paralysis of the worm. Unable to maintain its position within the host's gastrointestinal tract, the paralyzed worm is then passively expelled by the natural peristaltic action of the intestines.[1][3]

Some research also suggests a secondary mechanism involving the inhibition of succinate production in Ascaris muscle, which would further contribute to the paralytic effect by disrupting the parasite's energy metabolism.[1]

References

Piperazine Phosphate as a GABA Receptor Agonist in Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its salts have long been utilized as effective anthelmintic agents for the treatment of parasitic nematode infections in both human and veterinary medicine.[1][2] Its primary mechanism of action lies in its function as a γ-aminobutyric acid (GABA) receptor agonist at the neuromuscular junctions of susceptible parasites.[3] This interaction leads to flaccid paralysis of the worm, facilitating its expulsion from the host's gastrointestinal tract. This technical guide provides a comprehensive overview of the core principles of piperazine's action, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Piperazine Activity

The following tables summarize the available quantitative data on the efficacy and potency of piperazine and its derivatives against various parasitic nematodes.

| Compound | Parasite Species | Assay Type | Parameter | Value | Reference |

| Piperazine | Haemonchus contortus | Electrophysiology (Two-electrode voltage clamp) | EC50 (homomeric Hco-UNC-49) | 6.23 ± 0.45 mM | [4] |

| Piperazine | Haemonchus contortus | Electrophysiology (Two-electrode voltage clamp) | EC50 (heteromeric Hco-UNC-49) | 5.09 ± 0.32 mM | [4] |

| 1-benzylpiperazine (BZP) | Caenorhabditis elegans | Lethality Assay | LC50 | 52.21 mM | [5] |

| 1-(4-methoxyphenyl)piperazine (MeOPP) | Caenorhabditis elegans | Lethality Assay | LC50 | 5.72 mM | [5] |

| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | Caenorhabditis elegans | Lethality Assay | LC50 | 1.22 mM | [5] |

Signaling Pathway of Piperazine Action

Piperazine exerts its paralytic effect by targeting the parasite's inhibitory neuromuscular signaling pathway. The primary target is the ionotropic GABA receptor, a ligand-gated chloride channel. In nematodes, a key GABA receptor involved in this process is the UNC-49 receptor.[4][6][7]

References

- 1. gamma-Aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the Haemonchus contortus GABA-gated chloride channel, Hco-UNC-49: modulation by macrocyclic lactone anthelmintics and a receptor for piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Caenorhabditis elegans unc-49 Locus Encodes Multiple Subunits of a Heteromultimeric GABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A mutational and molecular dynamics study of the cys-loop GABA receptor Hco-UNC-49 from Haemonchus contortus: Agonist recognition in the nematode GABA receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of piperazine phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of piperazine phosphate, an anthelmintic agent. The document covers its chemical and physical properties, mechanism of action, and relevant experimental protocols, designed to support research and development activities in parasitology and veterinary medicine.

Core Properties of this compound

This compound is a well-established anthelmintic compound. For accurate formulation and research, it is crucial to distinguish between its anhydrous and monohydrate forms. The key quantitative data for these forms are summarized below.

| Property | This compound (Anhydrous) | This compound (Monohydrate) |

| CAS Number | 14538-56-8[1] | 18534-18-4[2] |

| Molecular Formula | C₄H₁₀N₂·H₃PO₄[1] | C₄H₁₀N₂·H₃PO₄·H₂O[2][3] |

| Molecular Weight | 184.13 g/mol [1] | 202.15 g/mol [2][3] |

| Appearance | White crystalline powder[4] | White to almost white powder or crystals[5] |

| Solubility | Sparingly soluble in water[4] | Sparingly soluble in water[2] |

| pH (1% solution) | 6.0 - 6.5[4] | 6.0 - 6.5[2] |

| Melting Point | ~222°C (with decomposition)[4] | Not specified |

Mechanism of Action: Neuromuscular Paralysis of Helminths

Piperazine exerts its anthelmintic effect by inducing flaccid paralysis in susceptible nematodes. This allows the host's natural peristaltic action to expel the immobilized parasites from the gastrointestinal tract.[6] The primary molecular targets are the neuromuscular systems of these worms.

The mechanism involves two main pathways:

-

GABA Receptor Agonism: Piperazine acts as an agonist for the gamma-aminobutyric acid (GABA) receptors in the nematode's nerve cells.[5] This mimics the action of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the muscle cells. The resulting hyperpolarization of the muscle cell membrane makes it unresponsive to excitatory stimuli, causing muscle relaxation and paralysis.[5]

-

Acetylcholine Receptor Blockade: The drug also functions by blocking the action of acetylcholine at the myoneural junction.[6][7] This interference with cholinergic transmission further contributes to the paralytic effect on the worms.

Caption: Mechanism of action of this compound on nematode neuromuscular systems.

Experimental Protocols

In Vitro Anthelmintic Activity Assay (Adult Motility Assay)

This protocol outlines a common method for assessing the anthelmintic efficacy of this compound against adult earthworms, which are often used as a model for gastrointestinal nematodes.

Objective: To determine the time to paralysis and death of adult earthworms upon exposure to different concentrations of this compound.

Materials:

-

This compound

-

Adult earthworms (e.g., Pheretima posthuma) of similar size

-

Normal saline solution

-

Petri dishes or beakers

-

Water bath maintained at 37 ± 1°C

-

Pipettes and glassware for dilutions

Procedure:

-

Worm Preparation: Collect healthy adult earthworms and wash them with normal saline to remove any adhering soil and fecal matter.

-

Test Solutions: Prepare a stock solution of this compound in normal saline. From this stock, prepare a series of dilutions to achieve the desired test concentrations (e.g., 10 mg/mL, 20 mg/mL, 50 mg/mL).

-

Experimental Setup:

-

Divide the worms into groups of 3-5 worms per Petri dish.

-

To each experimental dish, add a sufficient volume of the prepared this compound solution to fully submerge the worms.

-

Prepare a negative control group with only normal saline.

-

Prepare a positive control group with a known anthelmintic drug (e.g., albendazole at a standard concentration).

-

-

Incubation: Place all Petri dishes in a water bath maintained at 37 ± 1°C.

-

Observation:

-

Observe the worms continuously for the first 2 hours and then at regular intervals.

-

Time to paralysis is recorded when the worms show no movement, even when gently prodded or shaken.

-

Time to death is confirmed when the worms show no movement upon vigorous shaking and when placed in warm water (around 50°C), and also exhibit a loss of body color.

-

-

Data Analysis: Record the time to paralysis and death for each worm in each group. Calculate the mean time for each concentration. Compare the results of the this compound groups with the negative and positive controls.

Caption: Workflow for the in vitro anthelmintic activity assay.

Quantification of this compound in Formulations (Titration Method)

This protocol is based on pharmacopoeial methods for the assay of this compound in tablets.

Objective: To determine the content of this compound in a tablet formulation.

Materials:

-

This compound tablets

-

Formic acid

-

Acetic acid (glacial)

-

0.1 M Perchloric acid (volumetric solution)

-

Mortar and pestle

-

Centrifuge

-

Potentiometric titration apparatus

Procedure:

-

Sample Preparation:

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to approximately 0.15 g of this compound.

-

-

Extraction:

-

Transfer the weighed powder to a suitable container.

-

Add 5 mL of formic acid, shake for 5 minutes, and centrifuge. Collect the supernatant.

-

Repeat the extraction of the residue with another 5 mL of formic acid, centrifuge, and collect the supernatant.

-

Repeat the extraction process twice more with 5 mL of glacial acetic acid each time, collecting the supernatant after each centrifugation.

-

-

Titration:

-

Combine all the collected supernatant liquids.

-

Add 50 mL of glacial acetic acid.

-

Titrate the solution with 0.1 M perchloric acid, determining the endpoint potentiometrically.

-

-

Blank Determination: Perform a blank titration with the same quantities of reagents and make any necessary corrections.

-

Calculation: Calculate the amount of this compound in the portion of the tablets taken.

Concluding Remarks

This compound remains a relevant compound in the field of anthelmintic research and veterinary applications. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical and experimental methodologies is essential for its effective use and for the development of new anthelmintic strategies. The information provided in this guide serves as a foundational resource for professionals engaged in these areas.

References

- 1. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Recent Advances in the Modulation of Cholinergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. researchgate.net [researchgate.net]

pharmacological profile of piperazine phosphate

An In-depth Technical Guide on the Pharmacological Profile of Piperazine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its salts, including this compound, have been utilized as anthelmintic agents since the 1950s.[1][2] Piperazine is an organic compound consisting of a six-membered ring with two opposing nitrogen atoms.[1][3] As a therapeutic agent, it is primarily effective against infections caused by intestinal nematodes, specifically Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[1][4] Its mechanism of action, which involves inducing flaccid paralysis in susceptible helminths, provides a high degree of selectivity as the targeted receptors in nematodes differ from those in their mammalian hosts.[5] This document provides a comprehensive technical overview of the , detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. It is intended to serve as a resource for professionals in the fields of pharmacology, parasitology, and drug development.

Mechanism of Action

The primary anthelmintic effect of piperazine is the paralysis of the target parasite's musculature, which prevents it from maintaining its position within the host's gastrointestinal tract, leading to its expulsion by normal peristalsis.[1][5] This effect is achieved through several proposed mechanisms:

-

GABA Receptor Agonism : Piperazine acts as a potent agonist at gamma-aminobutyric acid (GABA) receptors on nematode muscle cells.[2][5] Binding to these receptors, which are ligand-gated chloride channels, causes an influx of chloride ions.[6] This leads to hyperpolarization of the muscle cell membrane, resulting in a flaccid paralysis of the worm.[2][6][7] The selectivity of piperazine is attributed to the differences between invertebrate and vertebrate GABA receptors; in vertebrates, GABA is primarily used in the central nervous system, which is protected by the blood-brain barrier.[5]

-

Anticholinergic Effects : Piperazine is also suggested to exert an anticholinergic effect at the neuromuscular junction of the worm.[8][9] It may block the excitatory action of acetylcholine on the parasite's muscles, contributing to paralysis.[8]

-

Metabolic Inhibition : Another potential mechanism involves the inhibition of succinate production in the worms.[8] This would reduce the energy supply available to the parasite, further contributing to its immobilization.

Unlike other anthelmintics, piperazine does not cause an initial excitatory effect before paralysis, which is considered a key safety feature, as it reduces the risk of worm migration into other tissues.[8][9]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Piperazine is readily absorbed from the gastrointestinal tract following oral administration.[2][10] It is distributed throughout the body's tissues.[6] Metabolism occurs partially in the liver through oxidation.[1][2] The drug and its metabolites are primarily excreted in the urine, with a significant portion of the dose eliminated as the unchanged compound within the first 24 hours.[2][10] Caution is advised for patients with impaired renal function due to the risk of drug accumulation.[6]

| Parameter | Value / Description | Population | Reference |

| Absorption | Rapidly absorbed from the GI tract. | Humans | [2][6] |

| Bioavailability | 20-30% higher than adults due to shorter intestinal transit times. | Children (2-12 years) | [11] |

| Distribution (Vd) | 1.5 L/kg, indicating good tissue penetration, including the intestinal lumen. | Children | [11] |

| Protein Binding | 60-70% | General | [5] |

| Metabolism | Partial oxidation in the liver. CYP3A4 and other CYP enzymes are involved. | Humans | [1][2][11][12] |

| Excretion | Primarily via urine as unchanged drug and metabolites. Nearly 40% of the dose is excreted within 24 hours. | Humans | [2][10] |

Pharmacodynamics

The pharmacodynamic effect of piperazine is characterized by the induction of flaccid paralysis in susceptible nematodes.[1] This neuromuscular blockade prevents the worms from maintaining their position in the gut, and they are subsequently expelled by the host's natural peristaltic movements.[1][7] The onset of paralysis is rapid, typically occurring within 1 to 2 hours of administration.[11] This rapid action minimizes the risk of erratic migration of paralyzed worms, a complication sometimes seen with other anthelmintics. The effect is reversible, meaning the worms are expelled alive but paralyzed.[2]

| Effect | Description | Reference |

| Primary Effect | Flaccid muscle paralysis in susceptible worms. | [1][7] |

| Mechanism | Neuromuscular block via GABA receptor agonism. | [2][5] |

| Onset of Action | Paralysis occurs within 1-2 hours. | [11] |

| Result | Immobilized worms are dislodged and expelled from the gut via peristalsis. | [1][11] |

Clinical Efficacy

This compound is an established treatment for ascariasis (A. lumbricoides) and enterobiasis (E. vermicularis).[13] Its efficacy can be influenced by the worm burden and the dosing regimen.

| Indication | Dosage Regimen | Cure Rate | Reference |

| Ascariasis (A. lumbricoides) | Standard oral treatment | 71% (by day 10) | [14] |

| Ascariasis (A. lumbricoides) | Single dose, repeated within 2 weeks | 53% (low infection), 31% (moderate), 36% (heavy) | [15] |

| Ascariasis (A. lumbricoides) | Combination with Pyrvinium Pamoate | 86% | [13] |

| Enterobiasis (E. vermicularis) | 65 mg/kg daily for 7 days | Effective, specific rates vary | [4] |

Safety and Toxicology

Piperazine generally has low toxicity and is well-tolerated at therapeutic doses.[8][9] However, adverse effects can occur, and contraindications must be observed.

-

Common Adverse Effects : Nausea, vomiting, diarrhea, abdominal pain, headache, and urticaria may occur but typically resolve quickly after discontinuation of the drug.[8][9][10]

-

Less Common/Rare Adverse Effects : Allergic reactions (tearing, cough, asthma), paresthesia, cataract formation, and hemolytic anemia (in individuals with G6PD deficiency) have been reported.[8][9]

-

Neurotoxicity : Overdosage or impaired excretion can lead to more severe neurological effects, including weakness, blurred vision, tremors, and convulsions.[16][17] A lowest observed adverse effect level (LOAEL) for acute neurotoxicity in humans has been proposed at 110 mg/kg.[16]

-

Reproductive Toxicity : this compound is classified as a 'Reproductive toxicity – Category 2' substance, suspected of damaging fertility or the unborn child.[16][18]

-

Contraindications : The drug is contraindicated in patients with a history of liver or kidney dysfunction, neurological diseases (e.g., epilepsy), or hypersensitivity to piperazine.[8][9]

-

Drug Interactions : Co-administration with chlorpromazine should be avoided due to the risk of convulsions.[8] Piperazine may also have an antagonistic effect when used with pyrantel.[8]

Experimental Protocols

In Vivo Anthelmintic Efficacy Assessment (Fecal Egg Count Reduction Test)

The Fecal Egg Count Reduction Test (FECRT) is a standardized method to evaluate the efficacy of an anthelmintic drug in vivo. It involves quantifying the number of helminth eggs in feces before and after treatment.

Methodology Detail (McMaster Technique):

-

Sample Preparation : A known weight of feces (e.g., 2 grams) is homogenized in a known volume of a flotation solution (e.g., saturated saline or sugar solution).

-

Chamber Loading : The suspension is mixed thoroughly, and a sample is drawn using a pipette to fill the chambers of a specialized McMaster slide.

-

Microscopy : After a brief waiting period for the eggs to float to the top, the number of eggs within the gridded area of the slide is counted under a microscope.

-

Calculation : The egg count is used to calculate the number of eggs per gram (EPG) of feces using a formula that accounts for the weight of the sample and the volume of the solution.

-

Efficacy Calculation : The percentage reduction in EPG is calculated as: [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] * 100.[19][20]

Quantification of Piperazine in Biological Samples (HPLC-UV)